molecular formula C15H11N3 B8757984 Pyridazine, 3-phenyl-5-(4-pyridinyl)- CAS No. 660393-40-8

Pyridazine, 3-phenyl-5-(4-pyridinyl)-

Cat. No.: B8757984
CAS No.: 660393-40-8
M. Wt: 233.27 g/mol
InChI Key: DMWQCYSKFXGPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine, 3-phenyl-5-(4-pyridinyl)-, is a bicyclic heteroaromatic compound featuring a pyridazine core substituted with a phenyl group at position 3 and a 4-pyridinyl group at position 5. Pyridazine derivatives are notable for their electron-deficient nature due to the presence of two adjacent nitrogen atoms in the six-membered ring, which enhances their ability to participate in π-π stacking and hydrogen bonding interactions . Substitutions on the pyridazine ring, such as phenyl and pyridinyl groups, are known to modulate electronic properties and biological activity, as seen in related studies .

Properties

CAS No.

660393-40-8

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-phenyl-5-pyridin-4-ylpyridazine

InChI

InChI=1S/C15H11N3/c1-2-4-13(5-3-1)15-10-14(11-17-18-15)12-6-8-16-9-7-12/h1-11H

InChI Key

DMWQCYSKFXGPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Pyridazine derivatives are often compared to other nitrogen-containing heterocycles, such as pyridine, pyrimidine, and pyrazine. Key distinctions include:

Electronic Properties

  • Nuclear Quadrupole Coupling Constants (NQCC): Pyridazine exhibits an NQCC (χᵀ) of 2.38 MHz, higher than pyridine (1.43 MHz) but lower than isoxazole (5.37 MHz). This reflects its intermediate electron-withdrawing capacity, which influences binding interactions in biological systems .
  • Electron Deficiency: The pyridazine ring’s electron-deficient nature enhances its role in electron transfer (ET) and complexation with transition metals, distinguishing it from less polarizable heterocycles like benzene .

Substituent Effects

  • Positional Sensitivity: Substituents at positions 3 and 5 significantly alter activity. For example, electron-withdrawing groups (EWGs) on benzoyl piperidine-based inhibitors improve microsomal SCD1 inhibition, while cis-isomers of pyridazinium compounds show superior antimicrobial activity over trans-isomers .

Pharmacological Comparison

Antimicrobial Activity

  • Pyridazinium derivatives with saturated pyrrolo rings demonstrate selectivity against Pseudomonas aeruginosa and Candida albicans, while aromatic analogs target Bacillus subtilis. The 3-phenyl-5-(4-pyridinyl) substitution pattern may similarly influence microbial selectivity .

Enzyme Inhibition

  • SCD1 Inhibitors: Pyridazine cores are critical for activity; replacing them with other heterocycles (e.g., pyridine) reduces potency. For example, compound 32 (pyridine analog of CB-839) showed IC₅₀ values of 50–100 nM in glutaminase inhibition but lacked direct comparison to pyridazine-based CB-839 .
  • JNK1 Inhibitors: Scaffold hopping from pyrazole to pyridazine improved target engagement, with hydrazide/semicarbazide linkers enhancing anticancer effects .

Tau Aggregation Inhibition

  • ATPZ1, a pyridazine derivative, inhibits tau aggregation via nitrogen–nitrogen bond interactions. Modifications to improve solubility (e.g., ring-opening) maintain activity while optimizing drug-like properties .

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyridazine Derivatives

Compound Substituents Biological Activity Key Finding Reference
3-Phenyl-5-(4-pyridinyl)-pyridazine 3-Ph, 5-(4-Pyridinyl) Hypothetical (based on analogs) Electron-deficient core enhances π-π interactions -
ATPZ1 Ring-opened pyridazine Tau aggregation inhibitor Improved solubility without activity loss
Compound 32 (CB-839 analog) Pyridine replacement Glutaminase inhibitor (IC₅₀ 50–100 nM) Potency unclear vs. pyridazine
IM-7 Imidazolidin-dione Induces acute cardiovascular effects Synthesized via Strecker method

Table 2: Electronic Properties of Heterocycles

Compound NQCC (χᵀ, MHz) Electron Deficiency Key Application Reference
Pyridazine 2.38 High Enzyme inhibition
Pyridine 1.43 Moderate Glutaminase inhibitors
Isoxazole 5.37 Very High Niche catalytic uses

Preparation Methods

Reaction Design and Mechanism

The condensation of enaminones with heterocyclic amines represents a classical approach to pyridazine derivatives. For instance, 6-acetyl-3-oxopyridazine (4 ) reacts with 3-amino-1,2,4-triazole or 5-aminopyrazole in refluxing pyridine to form azolo[1,5-a]pyrimidine derivatives (57 ). A Michael-type addition initiates the process, followed by cyclization and aromatization (Scheme 4 in).

To adapt this method for 3-phenyl-5-(4-pyridinyl)pyridazine, substitution of the acetyl group with a 4-pyridinyl moiety and incorporation of a phenyl group at position 3 could be achieved through strategic selection of starting materials. For example, substituting 4 with a pre-functionalized enaminone bearing a 4-pyridinyl substituent may direct cyclization to the desired product.

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing byproducts. The absence of ammonium acetate in reaction media prevents unwanted 5-arylazopyridine formation, favoring pyridazin-3-ones. However, introducing bulky substituents like phenyl and pyridinyl may reduce reaction yields due to steric hindrance.

Amino-Acid Intermediate Functionalization

Synthesis of Pyridazino[3,4-d] oxazin-5-one Derivatives

Deeb et al. demonstrated that 3-amino-5,6-diphenylpyridazine-4-carboxylic acid (5 ) serves as a versatile intermediate for further functionalization. Treatment of 5 with benzoyl chloride or phthalic anhydride yields acylated derivatives (79 ), which undergo cyclization to form condensed pyridazines.

Application to Target Compound

Introducing a 4-pyridinyl group at position 5 could involve reacting 5 with 4-pyridinylcarbonyl chloride under similar conditions. Subsequent cyclization in acetic anhydride with sodium acetate may yield 3-phenyl-5-(4-pyridinyl)pyridazine. This method’s success hinges on the stability of the 4-pyridinyl substituent during acylation and cyclization steps.

Yield and Scalability

Reported yields for analogous reactions range from 71% to 87%, suggesting scalability for industrial applications. However, purification of multisubstituted pyridazines may require advanced chromatographic techniques.

Regioselective Synthesis via Tetrazine-Alkyne Cycloaddition

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

A modern approach involves the reaction of 3-phenyl-1,2,4,5-tetrazine (4a ) with alkynyl sulfides bearing a 4-pyridinyl group (Fig. 2–3 in). The IEDDA reaction proceeds via a [4+2] cycloaddition, followed by nitrogen elimination, to regioselectively form 3-phenyl-5-(4-pyridinyl)pyridazine.

Mechanistic Insights

DFT calculations confirm that the reaction favors 4-sulfanylpyridazine formation due to lower activation energies (2.4 kcal mol⁻¹ difference) compared to 5-sulfanyl isomers. Replacing the sulfanyl group with hydrogen via palladium-catalyzed reduction yields the desired product (Fig. 5A in).

Solvent and Temperature Effects

  • High regioselectivity is achieved in hexafluoroisopropanol (HFIP) at 40°C.

  • Toluene at 110°C slightly reduces selectivity but improves reaction rates.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)RegioselectivityScalability
Enaminone Cyclization6-Acetyl-3-oxopyridazine + Amines70–82ModerateModerate
Amino-Acid Pathway3-Amino-5,6-diphenylpyridazine-4-carboxylic acid71–87HighHigh
Tetrazine-Alkyne IEDDA3-Phenyltetrazine + 4-Pyridinylalkyne65–78Very HighHigh

Q & A

Q. Example Protocol :

Synthesize the pyridazine core via hydrazine-diketone condensation.

Introduce the 4-pyridinyl group via halogen displacement under basic conditions.

Attach the 3-phenyl group using a palladium-catalyzed coupling reaction.

Basic: How can spectroscopic techniques like NMR and IR confirm the structure of pyridazine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example:
    • Pyridazine protons resonate at δ 7.5–9.0 ppm due to electron-withdrawing nitrogen atoms.
    • Aromatic substituents (phenyl, pyridinyl) show splitting patterns reflecting their substitution patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S bonds at ~600–700 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.